ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that features a combination of pyrazole, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl bromoacetate, 4-chloro-5-methyl-3-nitro-1H-pyrazole, and phenylthiophene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action[4][4].
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate
- Ethyl 2-{[4-(4-chloro-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate
- Ethyl 2-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate
Uniqueness
Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate is unique due to the presence of both nitro and chloro substituents on the pyrazole ring, which may enhance its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H21ClN4O5S |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
ethyl 2-[4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoylamino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H21ClN4O5S/c1-3-31-21(28)17-15(14-8-5-4-6-9-14)12-32-20(17)23-16(27)10-7-11-25-13(2)18(22)19(24-25)26(29)30/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,23,27) |
InChI Key |
AHGZYCHENIASMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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